molecular formula C13H11ClO4 B5144176 methyl 5-chloro-7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate

methyl 5-chloro-7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate

Cat. No. B5144176
M. Wt: 266.67 g/mol
InChI Key: WBWCDADOSSEGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chloro-7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the indeno[5,6-d][1,3]dioxole family, which has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of methyl 5-chloro-7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate is not fully understood. However, it has been suggested that this compound may exert its biological activity by interacting with specific cellular targets, such as enzymes, receptors, or ion channels. It may also modulate the expression of genes involved in various cellular processes, such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Methyl 5-chloro-7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit microbial growth. In vivo studies have demonstrated its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 5-chloro-7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate in lab experiments include its high purity, stability, and ease of synthesis. Its wide range of biological activities also makes it a versatile compound for studying various cellular processes. However, the limitations of using this compound include its potential toxicity and limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on methyl 5-chloro-7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate. One potential direction is to further investigate its mechanism of action and identify its cellular targets. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and microbial infections. Additionally, its potential applications in materials science and environmental science should be further explored. Finally, more studies are needed to evaluate its safety and toxicity profile.

Synthesis Methods

The synthesis of methyl 5-chloro-7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate involves the reaction of 5-chloro-7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylic acid with methanol in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

Methyl 5-chloro-7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, inflammation, and microbial infections. In materials science, it has been used as a building block for the synthesis of functional materials such as fluorescent dyes and liquid crystals. In environmental science, it has been studied for its potential use as a photocatalyst for the degradation of organic pollutants.

properties

IUPAC Name

methyl 5-chloro-7-methyl-5H-cyclopenta[f][1,3]benzodioxole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO4/c1-6-7-3-9-10(18-5-17-9)4-8(7)12(14)11(6)13(15)16-2/h3-4,12H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWCDADOSSEGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=CC3=C(C=C12)OCO3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-chloro-7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate

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